Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate
Description
Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications. The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Properties
CAS No. |
61695-86-1 |
|---|---|
Molecular Formula |
C12H23NO2Si2 |
Molecular Weight |
269.49 g/mol |
IUPAC Name |
trimethylsilyl 2-(1-trimethylsilylpyrrol-3-yl)acetate |
InChI |
InChI=1S/C12H23NO2Si2/c1-16(2,3)13-8-7-11(10-13)9-12(14)15-17(4,5)6/h7-8,10H,9H2,1-6H3 |
InChI Key |
IVVQUMORSGQTLC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=CC(=C1)CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate involves the reaction of trimethylchlorosilane with a suitable precursor under controlled conditions. A common method includes the use of sodium acetate, a solvent, and a phase transfer catalyst. The reaction is carried out at temperatures between 10-60°C, followed by distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the derivatization of biological molecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate involves the interaction of its trimethylsilyl groups with target molecules. These groups can protect reactive sites on molecules, allowing for selective reactions to occur. The compound’s large molecular volume and chemical inertness make it an effective protecting group in various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl [1-(trimethylsilyl)-1H-indol-3-yl]acetate: Similar structure but with an indole ring instead of a pyrrole ring.
1-(Trimethylsilyl)-1-propyne: Contains a trimethylsilyl group attached to a propyne moiety.
Trimethylsilyl chloride: A common reagent used in the synthesis of trimethylsilyl derivatives.
Uniqueness
Trimethylsilyl [1-(trimethylsilyl)-1H-pyrrol-3-yl]acetate is unique due to its specific structure, which combines the properties of trimethylsilyl groups with the reactivity of a pyrrole ring. This combination allows for a wide range of applications in synthetic chemistry and material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
